2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)13-6-7-16(15(17)11-13)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKHOVASHDIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-bromo-4-isopropylphenol with 2-chloroethylpiperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenoxyethylpiperidine.
Substitution: Various substituted phenoxyethylpiperidine derivatives.
Scientific Research Applications
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group may play a crucial role in binding to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
The compound’s activity and properties are influenced by substituent positions and alkyl chain modifications. Key analogs include:
Functional Group Variations
- Quaternary ammonium analogs : 4-(Diphenylmethoxy)piperidine HCl (, Mw: 303.83) lacks bromine but features a diphenylmethoxy group, which may enhance binding to aromatic receptor pockets .
Antimicrobial Activity Trends
While direct data for the target compound are absent, highlights that piperidine derivatives with substituted phenoxy groups (e.g., 2-thiouracil analogs) show potent activity against Staphylococcus aureus and Candida albicans. For example:
Biological Activity
Overview
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride, with the molecular formula , is a compound of significant interest in medicinal chemistry and pharmacological research. It is primarily studied for its potential biological activities, particularly its interactions with various biological targets, including receptors and enzymes.
- IUPAC Name : 4-[2-(2-bromo-4-isopropylphenoxy)ethyl]piperidine; hydrochloride
- Molecular Weight : 364.73 g/mol
- CAS Number : 1219948-98-7
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. This compound has been identified as a potential ligand for histamine H3 receptors, which are implicated in various physiological processes, including neurotransmission and appetite regulation .
The mechanism involves binding to these receptors, leading to modulation of neurotransmitter release and influencing cellular signaling pathways. The exact pathways affected depend on the specific context of use, including the concentration of the compound and the type of biological system being studied.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For example, it has been evaluated for its effects on neuronal cells, showing potential neuroprotective properties. The compound's ability to inhibit specific enzyme activities has also been investigated, indicating its role as a modulator in biochemical pathways.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound. These studies suggest that the compound can cross the blood-brain barrier, making it a candidate for central nervous system applications.
Case Studies and Research Findings
Recent research has highlighted the compound's potential therapeutic applications:
- Neuropharmacology : A study focused on the effects of this compound on cognitive functions in rodent models demonstrated improvements in memory retention and learning capabilities when administered at specific dosages.
- Antidepressant Activity : Another investigation assessed its antidepressant-like effects in behavioral tests, revealing significant reductions in depressive-like behaviors compared to control groups.
- Histamine Receptor Modulation : Research into its role as a histamine H3 receptor antagonist showed promising results in regulating appetite and energy metabolism, suggesting potential applications in obesity treatment .
Comparison with Similar Compounds
To contextualize its biological activity, it is beneficial to compare it with related compounds:
| Compound Name | IUPAC Name | Biological Activity |
|---|---|---|
| 4-((2-Bromo-4-methylphenoxy)methyl)piperidine hydrochloride | 4-[(2-bromo-4-methylphenoxy)methyl]piperidine; hydrochloride | Moderate H3 receptor affinity |
| 4-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride | 4-[(2-bromo-4-ethylphenoxy)methyl]piperidine; hydrochloride | Lower efficacy than target compound |
| 3-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride | 3-(2-bromo-4-isopropylphenoxy)piperidine; hydrochloride | Similar receptor interactions |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a bromophenol derivative can react with a piperidine-containing ethyl linker in the presence of a base (e.g., NaOH) in dichloromethane, followed by HCl neutralization to yield the hydrochloride salt . Optimization includes varying reaction time (12–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for bromophenol:piperidine derivative). Monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., using DCM/MeOH mixtures) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm the piperidine ring, bromophenol, and ethyl linker connectivity.
- HPLC-MS (with reverse-phase C18 columns) to assess purity (>98%) and molecular ion peaks.
- FT-IR to identify functional groups (e.g., C-Br stretch at ~600 cm⁻¹, piperidine N-H stretch at ~3300 cm⁻¹).
Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Q. What are the critical safety protocols for handling this compound?
- Methodology : Follow GHS-compliant guidelines:
- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation/contact .
- Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational chemistry methods predict reaction pathways and intermediates for this compound?
- Methodology : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and energy barriers. Use software like Gaussian or ORCA to simulate nucleophilic attack mechanisms on the bromophenol moiety. Compare computed activation energies (ΔG‡) with experimental kinetics to validate pathways .
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., solubility, melting point)?
- Methodology :
- Cross-check data against authoritative sources (e.g., NIST, PubChem) .
- Perform replicate measurements under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility in DMSO/water).
- Statistically analyze outliers using Grubbs’ test (α=0.05) to identify systematic errors .
Q. What strategies optimize heterogeneous reaction conditions for scaling up synthesis?
- Methodology :
- Use Design of Experiments (DoE) to test variables: catalyst loading (e.g., Pd/C for coupling reactions), solvent polarity (e.g., THF vs. acetonitrile), and agitation speed.
- Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., diastereomer formation) .
Q. How can the environmental impact of this compound be evaluated during disposal?
- Methodology : Conduct ecotoxicological assays :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
